Ethonam nitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

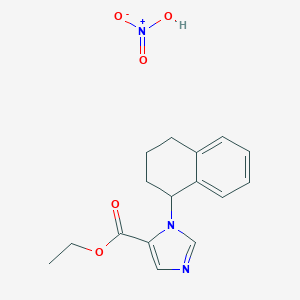

Ethonam nitrate is a useful research compound. Its molecular formula is C16H19N3O5 and its molecular weight is 333.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethonam nitrate, a compound with the chemical formula C16H19N3O5, is primarily studied for its biological activities related to cardiovascular health and potential toxicological effects. This article explores the compound's biological activity, focusing on its effects on human health, mechanisms of action, and relevant case studies.

This compound is classified as a nitrate ester, which is known for its vasodilatory properties. The structural characteristics of this compound contribute to its biological functions, particularly in modulating nitric oxide (NO) levels in the body.

- Nitric Oxide Release : this compound releases nitric oxide upon hydrolysis, which plays a crucial role in vascular relaxation and blood pressure regulation. Nitric oxide is a potent vasodilator that helps improve blood flow and reduce hypertension .

- Antimicrobial Activity : Research indicates that nitrates can exhibit antimicrobial properties by inhibiting bacterial growth. Specifically, nitrite derived from nitrates has been shown to modulate aminoglycoside tolerance in various bacteria, suggesting potential applications in antimicrobial therapies .

- Methemoglobinemia Risk : One of the significant concerns regarding nitrate compounds, including this compound, is their association with methemoglobinemia (blue baby syndrome). This condition occurs when nitrates are converted to nitrites in the body, leading to altered hemoglobin that impairs oxygen transport in infants .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Corn Belt Communities and Nitrate Contamination :

- A case study highlighted high nitrate levels in drinking water across communities in the Corn Belt region of the U.S., which were linked to agricultural runoff. The study found that infants exposed to high nitrate levels faced serious health risks, including methemoglobinemia, emphasizing the need for monitoring and regulation of nitrate levels in drinking water .

-

Epidemiological Studies on Cancer :

- Numerous epidemiological studies have evaluated the relationship between drinking water nitrates and various cancers. The strongest associations have been observed with colorectal cancer and thyroid disease, particularly at levels below regulatory limits . These findings underscore the importance of understanding the long-term effects of nitrate exposure on human health.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Ethonam nitrate has been utilized in analytical chemistry for the detection and quantification of various substances. Its unique properties make it suitable for use as a reagent in electrochemical sensors.

- Detection of Nitrates : this compound can enhance the sensitivity of electrochemical sensors designed to detect nitrate ions in environmental samples. Studies have shown that modified electrodes using this compound exhibit improved selectivity and lower detection limits compared to traditional methods .

Table 1: Performance of this compound in Electrochemical Sensors

| Parameter | Value |

|---|---|

| Detection Limit | 0.006 µM |

| Linear Range | 0.001–1000 µM |

| Recovery Rate | 98.6%–102% |

| Selectivity | High |

Materials Science

In materials science, this compound is explored for its role in the synthesis of advanced materials, particularly in the development of nanocomposites.

- Nanocomposite Formation : this compound has been used as a precursor for synthesizing metal-organic frameworks (MOFs) and other nanostructured materials. These materials demonstrate enhanced properties for applications in catalysis and energy storage .

Case Study: Nanostructured Materials Development

A study investigated the use of this compound in creating copper-based nanocomposites. The resulting materials showed significant improvements in catalytic activity for organic reactions, demonstrating the potential of this compound as a building block for functional nanomaterials .

Electrochemistry

This compound plays a crucial role in electrochemical applications, particularly as an ionic liquid.

- Ionic Liquid Properties : this compound exhibits low viscosity and high ionic conductivity, making it an ideal candidate for use in electrochemical devices such as batteries and supercapacitors. Its ability to stabilize charge carriers enhances the overall performance of these devices .

The compound is also being studied for its potential environmental applications, particularly in the extraction of metals from waste streams.

- Metal Extraction : Recent research indicates that this compound can significantly enhance the extraction efficiency of transition metals from aqueous solutions, outperforming conventional solvents . This property is particularly valuable in recycling processes.

Case Study: Transition Metal Extraction

In a controlled study, this compound was used as a solvent for extracting lanthanides from industrial waste. The results indicated a higher recovery rate compared to traditional methods, underscoring its potential for sustainable metal recovery practices .

Propiedades

Número CAS |

15037-55-5 |

|---|---|

Fórmula molecular |

C16H19N3O5 |

Peso molecular |

333.34 g/mol |

Nombre IUPAC |

ethyl 3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole-4-carboxylate;nitric acid |

InChI |

InChI=1S/C16H18N2O2.HNO3/c1-2-20-16(19)15-10-17-11-18(15)14-9-5-7-12-6-3-4-8-13(12)14;2-1(3)4/h3-4,6,8,10-11,14H,2,5,7,9H2,1H3;(H,2,3,4) |

Clave InChI |

UOEKCNNIZWEMHG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23.[N+](=O)(O)[O-] |

SMILES canónico |

CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23.[N+](=O)(O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.